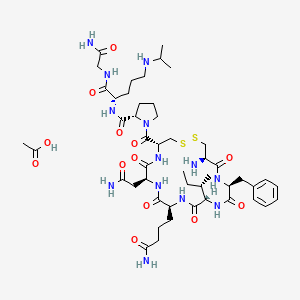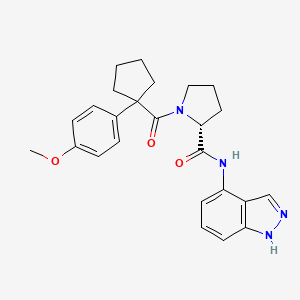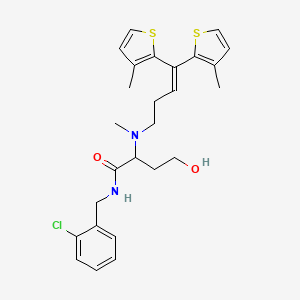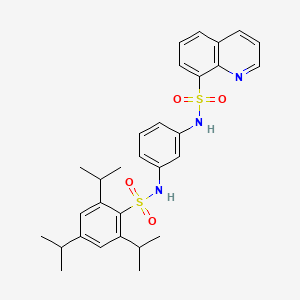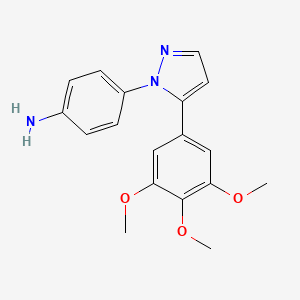
Tubulin inhibitor 32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin inhibitor 32 is a compound that targets tubulin, a protein that plays a crucial role in cell division and intracellular transportation. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tubulin inhibitor 32 is synthesized through a series of chemical reactions involving indole-acrylamide derivatives. The synthesis typically involves the following steps:
Formation of Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The indole derivative is then coupled with the acrylamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin inhibitor 32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); solvent such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Tubulin inhibitor 32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
Tubulin inhibitor 32 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the disruption of the microtubule network. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound also activates caspase-3, a key enzyme involved in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 32.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also disrupts microtubule formation.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the action of this compound
Uniqueness
This compound is unique due to its specific binding to the colchicine binding site on tubulin, leading to effective inhibition of tubulin polymerization. Unlike other tubulin inhibitors, this compound has shown a distinct ability to induce cell cycle arrest and apoptosis in specific cancer cell lines, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3 |
Clé InChI |
WUKGECOHTOGGGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


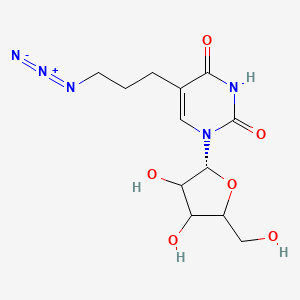
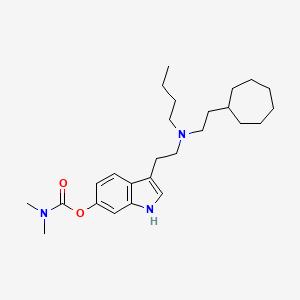
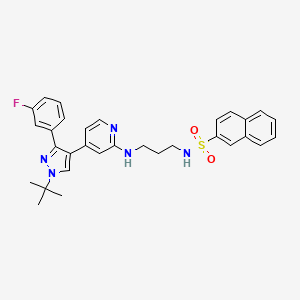
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
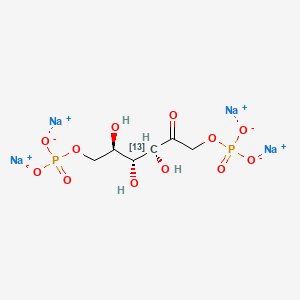


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
